molecular formula C14H20ClN3 B12236435 1-ethyl-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

1-ethyl-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

Cat. No.: B12236435
M. Wt: 265.78 g/mol
InChI Key: KDVXLUDRQOLXNB-UHFFFAOYSA-N
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Description

1-ethyl-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethyl-4-methylpyrazole with 2-phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

1-ethyl-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-methylpyrazole: A precursor in the synthesis of the target compound.

    2-phenylethylamine: Another precursor used in the synthesis.

    Other pyrazole derivatives: Compounds with similar structures but different substituents.

Uniqueness

1-ethyl-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

1-ethyl-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-3-17-11-12(2)14(16-17)15-10-9-13-7-5-4-6-8-13;/h4-8,11H,3,9-10H2,1-2H3,(H,15,16);1H

InChI Key

KDVXLUDRQOLXNB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCCC2=CC=CC=C2)C.Cl

Origin of Product

United States

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